molecular formula C13H15IO2 B14232246 Butyl 3-(4-iodophenyl)prop-2-enoate CAS No. 423775-10-4

Butyl 3-(4-iodophenyl)prop-2-enoate

Cat. No.: B14232246
CAS No.: 423775-10-4
M. Wt: 330.16 g/mol
InChI Key: NQRWOVVKSTZSSU-UHFFFAOYSA-N
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Description

Butyl 3-(4-iodophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a butyl ester group and a 4-iodophenyl substituent at the β-position of the propenoate backbone. Its molecular formula is C₁₃H₁₅IO₂, with a molecular weight of 338.16 g/mol. This compound is synthesized via esterification or transesterification reactions involving 3-(4-iodophenyl)prop-2-enoic acid and butanol, as inferred from synthetic routes for analogous iodophenylpropanoic acid derivatives in pharmaceutical research .

Its α,β-unsaturated ester moiety also suggests reactivity in conjugate addition or polymerization reactions, though specific applications require further study.

Properties

CAS No.

423775-10-4

Molecular Formula

C13H15IO2

Molecular Weight

330.16 g/mol

IUPAC Name

butyl 3-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C13H15IO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3

InChI Key

NQRWOVVKSTZSSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(4-iodophenyl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(4-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butyl 3-(4-iodophenyl)prop-2-enoate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 3-(4-iodophenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization, forming long chains that can interact with biological molecules. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

UV Filters and Stabilizers

3-Methylbutyl (E)-3-(4-Methoxyphenyl)prop-2-enoate (IMC/HMS) This UV filter shares the α,β-unsaturated ester backbone but substitutes the 4-iodophenyl group with a 4-methoxyphenyl moiety. The methoxy group is electron-donating, enhancing UV absorption in the 290–320 nm range, while iodine’s electron-withdrawing nature in the target compound may redshift absorption .

Compound Substituent Key Property Application Reference
Butyl 3-(4-iodophenyl)prop-2-enoate 4-Iodophenyl Electron-withdrawing Potential UV stabilizer*
IMC/HMS 4-Methoxyphenyl Electron-donating Commercial UV filter

Key Insight : The iodine atom’s larger atomic radius and polarizability could improve thermal stability but may reduce compatibility with polymer matrices compared to methoxy-substituted analogues.

Industrial Esters

Butyl Acrylate (Butyl Prop-2-enoate) A simpler α,β-unsaturated ester without aryl substituents, butyl acrylate is widely used in polymer production. Its lack of bulky substituents enables rapid radical polymerization, whereas the 4-iodophenyl group in this compound may sterically hinder such reactions .

Compound Structure Reactivity Industrial Use Reference
This compound Aryl-substituted Moderate Specialty chemicals
Butyl Acrylate Unsubstituted High Acrylic polymers

Key Insight: The iodophenyl group’s steric bulk may limit this compound’s utility in high-volume polymer applications but could enable niche uses in functional materials.

Perfluorinated Esters

4-[Methyl(Undecafluoropentylsulfonyl)amino]butyl Prop-2-enoate This perfluorinated compound shares the prop-2-enoate group but incorporates a fluorinated chain.

Compound Substituent Key Trait Application Reference
This compound Aromatic iodine Polarizable halogen Pharmaceutical synthesis
Perfluorinated ester Fluorinated chain Hydrophobic Surface coatings

Key Insight : Iodine’s polarizability may facilitate halogen bonding in crystal engineering, a property absent in fluorinated analogues .

Natural Analogues

(2E)-3-(4-Hydroxyphenyl)prop-2-enoic Acid (p-Coumaric Acid) This naturally occurring compound replaces the butyl ester with a carboxylic acid and substitutes iodine with a hydroxyl group. The carboxylic acid enables hydrogen bonding, influencing its antioxidant activity, while the ester in this compound may enhance metabolic stability .

Compound Functional Group Bioactivity Reference
This compound Ester Under investigation
p-Coumaric Acid Carboxylic acid Antioxidant

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